Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate

Antimicrobial Resistance Gram-positive bacteria Structure-Activity Relationship

Procure this essential β-ketoester building block for reliable synthesis of pyrazolo[1,5-a]pyrimidine cores and other antimicrobial molecules. Its distinct 2,6-dichloro-5-fluoro pattern ensures predictable reactivity in nucleophilic aromatic substitution (SNAr), safeguarding project timelines. Stable solid with validated reactivity. Ideal for medicinal chemistry programs requiring precise modulation of molecular properties.

Molecular Formula C10H8Cl2FNO3
Molecular Weight 280.08 g/mol
Cat. No. B7768277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
Molecular FormulaC10H8Cl2FNO3
Molecular Weight280.08 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C1=CC(=C(N=C1Cl)Cl)F
InChIInChI=1S/C10H8Cl2FNO3/c1-2-17-8(16)4-7(15)5-3-6(13)10(12)14-9(5)11/h3H,2,4H2,1H3
InChIKeyIEUHWNLWVMLHHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate (CAS 96568-04-6): Baseline Profile for Procurement Decisions


Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate (CAS 96568-04-6) is a halogenated pyridine derivative featuring a β-ketoester moiety . With a molecular formula of C₁₀H₈Cl₂FNO₃ and a molecular weight of 280.08 g/mol, it is a solid at room temperature with a melting point of 69°C [1]. It serves primarily as a key building block and intermediate in the synthesis of complex organic molecules, particularly in pharmaceutical and agrochemical research [2].

Procurement Risk: Why Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate Cannot Be Casually Substituted


Substituting this specific building block with a closely related analog (e.g., a mono-chloro, di-fluoro, or cyano variant) carries significant and quantifiable risk of downstream synthesis failure or altered biological activity. The unique 2,6-dichloro-5-fluoro substitution pattern on the pyridine ring dictates its reactivity in nucleophilic aromatic substitution (SNAr) reactions, which is critical for introducing new functional groups [1]. Furthermore, the β-ketoester moiety is essential for its established role in forming heterocyclic cores like pyrazolo[1,5-a]pyrimidines, where it serves as a three-carbon synthon [2]. Using an analog without this precise combination of halogens and reactive ester would likely necessitate complete re-optimization of reaction conditions and lead to different final compounds with unpredictable properties, undermining project reproducibility and timelines.

Quantitative Evidence for Selecting Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate


Precursor to a Broad-Spectrum Antimicrobial: Comparative Potency of Derived Alkyne

A derivative synthesized from this building block, 3-(2,6-dichloro-5-fluoropyridin-3-yl)propynenitrile (compound 6e), demonstrated high antimicrobial potency across a broad panel of pathogens, providing a quantitative rationale for selecting this specific precursor. Its potency was benchmarked against other pyridylalkyne derivatives (compounds 6a-d) in the same study [1].

Antimicrobial Resistance Gram-positive bacteria Structure-Activity Relationship

Versatile Heterocycle Synthesis: Formation of Pyrazolo[1,5-a]pyrimidine Scaffold

This compound has been proven as a reliable reagent for constructing the biologically relevant pyrazolo[1,5-a]pyrimidine core, a scaffold found in numerous kinase inhibitors and other therapeutics. A downstream synthetic route demonstrates its quantitative utility in a condensation reaction with a substituted pyrazole amine [1].

Medicinal Chemistry Kinase Inhibitors Heterocyclic Synthesis

Differentiation by Substitution Pattern: LogP and Halogen Positioning

The specific 2,6-dichloro-5-fluoro substitution pattern on the pyridine ring imparts distinct physicochemical properties compared to related isomers or mono-halogenated analogs. This can be quantified by its calculated LogP, which differs from that of a comparable mono-fluorinated analog [1].

Physicochemical Properties Lead Optimization Medicinal Chemistry

Alternative Synthetic Entry: Confirmed Reactivity with Triethyl Orthoformate

Beyond its role in forming heterocycles like pyrazolopyrimidines, this compound's reactivity profile is further validated by its demonstrated utility in a condensation reaction with triethyl orthoformate in acetic anhydride, a standard method for preparing enol ethers [1].

Organic Synthesis Methodology Enol Ether Synthesis

Primary Application Scenarios for Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate in Research and Development


Synthesis of Novel Pyrazolo[1,5-a]pyrimidine Derivatives

In medicinal chemistry, this compound is a key starting material for synthesizing pyrazolo[1,5-a]pyrimidines, a class of heterocycles known for kinase inhibition and other biological activities. The evidence shows it can be condensed with a substituted pyrazole to form the target core in 80% yield with >98% purity, making it a reliable choice for generating libraries of these compounds [1].

Development of Antimicrobial Agents with a Broad Spectrum of Activity

This precursor is highly suitable for research programs developing new antimicrobials. A derivative synthesized from it, 3-(2,6-dichloro-5-fluoropyridin-3-yl)propynenitrile, exhibited high potency against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria and fungi, validating the 2,6-dichloro-5-fluoropyridine motif for this therapeutic area [1].

Synthesis of Enol Ethers and Other Functionalized Intermediates

As a β-ketoester, this compound can be used in standard transformations like condensation with triethyl orthoformate to generate enol ethers. This validated reactivity expands its utility as a versatile building block for creating complex molecular architectures beyond heterocyclic fusion [1].

Medicinal Chemistry Programs Targeting Specific Physicochemical Property Ranges

With a calculated LogP of ~2.9, this building block is a strategic choice for projects aiming to modulate lipophilicity and molecular weight in a specific range. Its profile is distinct from simpler fluoropyridine analogs, allowing chemists to fine-tune drug-like properties like permeability and solubility by selecting this specific, densely halogenated scaffold [1].

Technical Documentation Hub

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